molecular formula C10H10O3S B286007 Methyl 7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate

Methyl 7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate

Cat. No. B286007
M. Wt: 210.25 g/mol
InChI Key: JGLXKWSISZFTKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate, also known as BOT, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BOT belongs to the class of benzothiophene derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of Methyl 7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate is not fully understood, but several studies have suggested that it may act by inducing apoptosis, inhibiting cell proliferation, and modulating the immune system. Methyl 7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate has been shown to activate the caspase-dependent apoptotic pathway in cancer cells, leading to cell death. Additionally, Methyl 7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate has been shown to inhibit the activity of various enzymes involved in cell proliferation, such as DNA topoisomerase II and cyclin-dependent kinases. Moreover, Methyl 7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate has been shown to modulate the activity of immune cells, such as macrophages and T cells, by regulating the production of cytokines.
Biochemical and Physiological Effects:
Methyl 7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate has been shown to have several biochemical and physiological effects. In vitro studies have shown that Methyl 7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate can inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of inflammatory cytokines and prostaglandins. Moreover, in vivo studies have shown that Methyl 7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate can inhibit tumor growth and reduce inflammation in animal models. However, the exact biochemical and physiological effects of Methyl 7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate are still being studied.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate in lab experiments is its potential as a multi-targeted agent. Methyl 7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate has been shown to possess anticancer, anti-inflammatory, and antiviral activities, making it a potential candidate for the treatment of various diseases. Additionally, Methyl 7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate has been shown to have low toxicity and high solubility, making it easy to administer in lab experiments. However, one of the limitations of using Methyl 7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate in lab experiments is its high cost and limited availability. Methyl 7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate is a relatively new compound, and its synthesis method is complex, making it difficult to produce in large quantities.

Future Directions

Several future directions for the research on Methyl 7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate can be identified. One of the directions is to further investigate the mechanism of action of Methyl 7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate. Although several studies have suggested the possible mechanisms of action of Methyl 7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate, more research is needed to fully understand its mode of action. Additionally, more studies are needed to explore the potential of Methyl 7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate as a therapeutic agent for various diseases, including cancer, inflammatory diseases, and viral infections. Finally, more research is needed to optimize the synthesis method of Methyl 7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate to make it more cost-effective and readily available for lab experiments.
Conclusion:
In conclusion, Methyl 7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate is a chemical compound that has shown potential in various scientific research applications, including its use as a potential anticancer agent, anti-inflammatory agent, and antiviral agent. Although the mechanism of action of Methyl 7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate is not fully understood, several studies have suggested its possible modes of action. Moreover, Methyl 7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate has been shown to have low toxicity and high solubility, making it easy to administer in lab experiments. However, more research is needed to fully understand the biochemical and physiological effects of Methyl 7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate and to optimize its synthesis method.

Synthesis Methods

The synthesis of Methyl 7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate involves a multi-step process that starts with the reaction of 2-acetylfuran with thiourea to form 2-mercapto-3-acetylfuran. This intermediate is then reacted with 2-bromoacetophenone to form 2-(2-acetyl-3-phenylthiophen-4-yl)-2-oxoethyl acetate. This compound is then treated with methyl magnesium bromide to form Methyl 7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate.

Scientific Research Applications

Methyl 7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate has shown potential in various scientific research applications, including its use as a potential anticancer agent, anti-inflammatory agent, and antiviral agent. Several studies have reported the cytotoxic effects of Methyl 7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate on various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, Methyl 7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate has been shown to inhibit the production of inflammatory cytokines and prostaglandins, making it a potential candidate for the treatment of inflammatory diseases. Moreover, Methyl 7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate has also been shown to possess antiviral activity against the dengue virus and the Zika virus.

properties

Molecular Formula

C10H10O3S

Molecular Weight

210.25 g/mol

IUPAC Name

methyl 7-oxo-5,6-dihydro-4H-1-benzothiophene-5-carboxylate

InChI

InChI=1S/C10H10O3S/c1-13-10(12)7-4-6-2-3-14-9(6)8(11)5-7/h2-3,7H,4-5H2,1H3

InChI Key

JGLXKWSISZFTKF-UHFFFAOYSA-N

SMILES

COC(=O)C1CC2=C(C(=O)C1)SC=C2

Canonical SMILES

COC(=O)C1CC2=C(C(=O)C1)SC=C2

Origin of Product

United States

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